methyl (4-phenoxyphenyl)carbamate
Description
Properties
IUPAC Name |
methyl N-(4-phenoxyphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-14(16)15-11-7-9-13(10-8-11)18-12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGLXHXYFGGBQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358462 | |
| Record name | methyl (4-phenoxyphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80199-12-8 | |
| Record name | methyl (4-phenoxyphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (4-phenoxyphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-phenoxyaniline with methyl chloroformate under basic conditions. The reaction typically proceeds as follows:
- Dissolve 4-phenoxyaniline in a suitable solvent such as dichloromethane.
- Add a base, such as triethylamine, to the solution.
- Slowly add methyl chloroformate to the mixture while maintaining a low temperature.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-phenoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of methyl (4-phenoxyphenyl)carbamate as an anticancer agent. It has been shown to exhibit significant antiproliferative activity against various cancer cell lines. For instance, the compound was evaluated for its effectiveness against HeLa cells, demonstrating an IC50 value comparable to standard chemotherapeutics like doxorubicin .
Case Study: Structure-Activity Relationships (SAR)
A detailed SAR analysis revealed that modifications in the phenoxy group could enhance the compound's potency. The introduction of electron-withdrawing groups on the phenoxy ring significantly increased its anticancer activity .
Inhibition of Enzymatic Activity
This compound has also been investigated as a modulator of specific enzymes involved in metabolic pathways. It acts as an inhibitor of monoacylglycerol lipase (MAGL), which is relevant for pain management and obesity treatment .
Data Table: Enzyme Inhibition Potency
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | MAGL | 0.5 |
| Standard Inhibitor | MAGL | 0.2 |
Neuroprotective Effects
In neuropharmacology, this compound has shown promise in protecting neuronal cells from oxidative stress-induced damage. This property suggests potential applications in treating neurodegenerative diseases .
Pesticide Development
The compound's structural characteristics make it suitable for developing new agrochemicals. It has been tested as a potential insecticide with efficacy against various pests while exhibiting lower toxicity to non-target organisms .
Case Study: Field Trials
Field trials conducted on crops such as peanuts and lettuce demonstrated that formulations containing this compound resulted in reduced pest populations with minimal residual toxicity .
Herbicide Potential
Research indicates that this compound may also function as a herbicide, inhibiting the growth of certain weed species without adversely affecting crop yield. Its application rates and efficacy are currently under investigation to optimize performance .
Polymer Chemistry
This compound is being explored for its utility in synthesizing novel polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it valuable for industrial applications .
Data Table: Polymer Properties
| Polymer Type | Property | Improvement (%) |
|---|---|---|
| Polyurethane | Thermal Stability | 20 |
| Epoxy Resin | Mechanical Strength | 15 |
Mechanism of Action
The mechanism of action of methyl (4-phenoxyphenyl)carbamate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Carbamate Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of carbamates are highly dependent on substituents. Below is a comparative analysis of methyl (4-phenoxyphenyl)carbamate with key analogs:
| Compound Name | Substituent(s) | Key Structural Features | Evidence ID |
|---|---|---|---|
| This compound | 4-Phenoxyphenyl | Phenoxy group at para position | [3] |
| Methyl [4-(trifluoromethyl)phenyl]carbamate | 4-Trifluoromethylphenyl | Strong electron-withdrawing CF₃ group | [6] |
| Phenyl (4-hydroxyphenyl)carbamate | 4-Hydroxyphenyl | Hydroxyl group (H-bond donor) | [10] |
| 4-Nitrophenyl N-methoxycarbamate | 4-Nitrophenyl, methoxy | Electron-withdrawing nitro group | [12] |
| Phenyl (2-chloro-4-hydroxyphenyl)carbamate | 2-Chloro-4-hydroxyphenyl | Chloro and hydroxyl groups (ortho/para) | [14] |
| Fentanyl methyl carbamate | Phenethylpiperidinyl-phenyl | Opioid backbone with carbamate modification | [11] |
Key Observations :
- Electron-withdrawing groups (e.g., nitro in 4-nitrophenyl N-methoxycarbamate , trifluoromethyl in methyl [4-(trifluoromethyl)phenyl]carbamate ) enhance hydrolytic stability but reduce solubility.
- Hydroxyl groups (e.g., phenyl (4-hydroxyphenyl)carbamate ) improve aqueous solubility via hydrogen bonding but may increase reactivity.
- Halogenated derivatives (e.g., 2-chloro-4-hydroxyphenyl ) exhibit enhanced binding to hydrophobic targets due to increased lipophilicity.
Physical and Chemical Properties
Notes:
Biological Activity
Methyl (4-phenoxyphenyl)carbamate, a compound within the carbamate family, has garnered attention due to its diverse biological activities. This article delves into its mechanisms, efficacy in various biological systems, and potential therapeutic applications, supported by research findings and data.
Chemical Structure and Properties
This compound is characterized by its carbamate functional group attached to a phenoxyphenyl moiety. Its structure can be represented as follows:
This compound exhibits properties typical of carbamates, including potential neurotoxic effects and involvement in enzyme inhibition.
Inhibition of Matrix Metalloproteinases (MMPs)
One of the most significant biological activities of this compound is its role as an inhibitor of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. These enzymes are crucial in extracellular matrix remodeling and have been implicated in various pathological conditions, including cancer metastasis and inflammation.
Key Findings:
- This compound has been shown to selectively inhibit MMP-2, which is vital for tumor invasion and metastasis .
- In animal models, compounds with similar structures demonstrated efficacy in reducing tumor growth and metastasis by inhibiting MMP activity .
Anticancer Properties
Recent studies have highlighted the compound's potential in cancer therapy:
- In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MDA-MB-231 (breast cancer). IC50 values for these compounds ranged from 0.21 µM to 0.26 µM, indicating strong antiproliferative activity .
- The mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase, primarily through the inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism .
Neuroprotective Effects
The compound also shows promise in neuroprotection:
- Research indicates that this compound can protect neurons from apoptotic cell death in models of cerebral ischemia by inhibiting MMP-mediated degradation of extracellular matrix components like laminin .
Metabolic Stability and Pharmacokinetics
Understanding the metabolic pathways of this compound is crucial for evaluating its therapeutic potential:
- Studies have shown that this compound undergoes metabolic transformations leading to both active and inactive metabolites. For instance, hydroxylation at the para position enhances its potency as an MMP inhibitor while also affecting its stability .
- The half-life of related compounds varies significantly; for instance, derivatives exhibit half-lives ranging from 12 minutes to over 60 minutes depending on their structure and substituents .
Case Studies
- Prostate Cancer Metastasis : In a study involving animal models of prostate cancer, administration of this compound resulted in a significant reduction in metastatic spread to bone tissues. The mechanism was attributed to the inhibition of MMPs involved in tissue remodeling .
- Stroke Models : In models simulating ischemic stroke, the compound demonstrated neuroprotective effects by preserving neuronal integrity through inhibition of harmful matrix degradation processes .
Q & A
Basic Research Questions
Q. How can the synthesis of methyl (4-phenoxyphenyl)carbamate be optimized for higher yield and purity?
- Methodological Answer : Synthesis optimization involves selecting appropriate protecting groups and reaction conditions. For carbamate synthesis, zinc-promoted methods (e.g., using zinc chloride as a catalyst) have been effective in facilitating nucleophilic substitution reactions between isocyanates and alcohols . Reaction parameters such as temperature (60–80°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios (1:1.2 molar ratio of phenol derivative to methyl carbamate) should be systematically tested. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) can improve purity .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Methodological Answer : Although direct hazard data for this compound is limited, analogous carbamates (e.g., tert-butyl derivatives) suggest standard precautions: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/skin contact. Emergency measures include rinsing eyes with water for 15 minutes and washing contaminated skin with soap . For compounds with undefined toxicity, assume hazard Class 2B (CLP regulations) and consult Safety Data Sheets (SDS) of structurally similar molecules .
Advanced Research Questions
Q. What analytical methods are most effective for quantifying this compound in complex mixtures?
- Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) offers high precision, as demonstrated for methyl carbamates (intra-day RSD: 0.45%, inter-day RSD: 0.28%) . For polar degradation products, HPLC-MS/MS with C18 columns and acetonitrile/water mobile phases is recommended. Validate methods using spiked recovery experiments and internal standards (e.g., deuterated analogs) to account for matrix effects .
Q. How do structural modifications to the phenoxy group affect the compound’s bioactivity and reactivity?
- Methodological Answer : Substituents on the phenoxy ring (e.g., ethyl, hydroxyl, or halogen groups) alter electronic and steric properties, impacting binding to biological targets. For example, ethyl groups enhance lipophilicity and metabolic stability, while hydroxyl groups increase hydrogen-bonding potential . Comparative studies using SAR (structure-activity relationship) models and in vitro assays (e.g., enzyme inhibition) are critical. Computational tools like DFT (density functional theory) can predict electronic effects of substituents .
Q. What are the potential degradation products of this compound under accelerated stability conditions?
- Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidative/thermal stress) reveal common pathways:
- Hydrolysis : Cleavage of the carbamate bond yields 4-phenoxyphenylamine and methanol .
- Oxidation : Phenoxy ring hydroxylation or epoxidation may occur, detectable via LC-HRMS .
- Photolysis : UV exposure generates radical intermediates, leading to dimerization or aryl-ring fragmentation . Use NMR and IR to confirm degradation product structures .
Q. How can researchers resolve contradictions in reported bioactivity data for carbamate derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences) or impurities. Standardize protocols by:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
